molecular formula C14H16O4S B14268787 6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester CAS No. 131190-11-9

6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester

Cat. No.: B14268787
CAS No.: 131190-11-9
M. Wt: 280.34 g/mol
InChI Key: PHYYLXWWVNBCJJ-UHFFFAOYSA-N
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Description

6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester is a chemical compound with the molecular formula C14H16O4S It is a derivative of heptynoic acid, featuring a phenylsulfonyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with heptynoic acid and phenylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phenylsulfonyl derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    6-Heptenoic acid methyl ester: Similar in structure but lacks the phenylsulfonyl group.

    Phenylsulfonyl acetic acid methyl ester: Contains a phenylsulfonyl group but differs in the carbon chain length and structure.

Uniqueness

6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester is unique due to the presence of both the phenylsulfonyl group and the alkyne functionality, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

131190-11-9

Molecular Formula

C14H16O4S

Molecular Weight

280.34 g/mol

IUPAC Name

methyl 2-(benzenesulfonyl)hept-6-ynoate

InChI

InChI=1S/C14H16O4S/c1-3-4-6-11-13(14(15)18-2)19(16,17)12-9-7-5-8-10-12/h1,5,7-10,13H,4,6,11H2,2H3

InChI Key

PHYYLXWWVNBCJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCC#C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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